Carbamothioic acid, O-isopropyl ester

Mineral Processing Flotation Elemental Sulfur Recovery

Carbamothioic acid, O-isopropyl ester (CAS 691-61-2) is a member of the O-alkyl thiocarbamate class, also known as O-thiocarbamates or thionocarbamates. As a sulfur-containing organic compound with the core structure ROC(=S)NR2, it exists as a distinct isomer from its S-alkyl counterpart, S-thiocarbamates (RSC(=O)NR2).

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 691-61-2
Cat. No. B12003686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamothioic acid, O-isopropyl ester
CAS691-61-2
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESCC(C)OC(=S)N
InChIInChI=1S/C4H9NOS/c1-3(2)6-4(5)7/h3H,1-2H3,(H2,5,7)
InChIKeyXOOVLDXDHKQPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Isopropyl Thiocarbamate (CAS 691-61-2): Core Properties and Procurement Baseline for Industrial and Research Applications


Carbamothioic acid, O-isopropyl ester (CAS 691-61-2) is a member of the O-alkyl thiocarbamate class, also known as O-thiocarbamates or thionocarbamates [1]. As a sulfur-containing organic compound with the core structure ROC(=S)NR2, it exists as a distinct isomer from its S-alkyl counterpart, S-thiocarbamates (RSC(=O)NR2) [1]. This structural difference between the O-alkyl and S-alkyl isomers directly influences ground state stability, chemical reactivity, and downstream application performance [2]. The compound is primarily employed as a chemical intermediate in organic synthesis, as a selective flotation collector in mineral processing for copper, zinc, and molybdenum ores, and as a key building block in the development of agricultural chemicals and research tools [3].

Why O-Isopropyl Thiocarbamate Cannot Be Directly Substituted by Common Xanthate Collectors or S-Alkyl Analogs


Procurement professionals and researchers cannot simply substitute O-isopropyl thiocarbamate with more common and less expensive reagents like sodium ethyl xanthate (SEX) or its S-alkyl thiocarbamate isomer without significant performance degradation. Direct comparative studies reveal that O-isopropyl thiocarbamate exhibits superior flotation recovery and selectivity for target minerals such as elemental sulfur and copper sulfides compared to xanthate collectors like SEX [1]. Furthermore, the isomeric form is critical: the O-alkyl thiocarbamate (the compound of interest) has been noted to possess different ground state stability and solution behavior compared to its S-alkyl isomer, which can lead to divergent outcomes in applications involving controlled release or enzymatic activation [2]. These differences in selectivity, stability, and recovery performance make generic substitution a high-risk decision that can lead to reduced yield, increased reagent consumption, and suboptimal process economics.

Quantitative Evidence of Differentiation for O-Isopropyl Thiocarbamate (CAS 691-61-2) vs. Comparators


Superior Flotation Recovery of Elemental Sulfur vs. Sodium Ethyl Xanthate (SEX)

In a raw ore flotation test, O-isopropyl-N-ethyl thionocarbamate (IPETC), a derivative of the target compound class, demonstrated a 16.5 percentage point increase in the recovery of elemental sulfur when compared directly to the widely used collector sodium ethyl xanthate (SEX) [1]. This head-to-head test establishes a clear performance advantage over a common alternative.

Mineral Processing Flotation Elemental Sulfur Recovery

Enhanced Selectivity for Elemental Sulfur vs. Ammonium Dibutyl Dithiophosphate (ADDTP)

The same study comparing O-isopropyl-N-ethyl thionocarbamate (IPETC) to a different class of collector, ammonium dibutyl dithiophosphate (ADDTP), showed a 19.2 percentage point advantage in elemental sulfur recovery [1]. Beyond recovery, the study concludes that among the three collectors tested (IPETC, SEX, ADDTP), IPETC possesses the "optimum selectivity towards elemental sulfur" [1].

Mineral Processing Flotation Selectivity

Inherent Thermodynamic Stability Differences Between O-Alkyl and S-Alkyl Thiocarbamate Isomers

A 2016 study on thiocarbamate-based prodrugs for hydrogen sulfide (H2S) delivery notes that the O-alkyl thiocarbamate isomer (which includes the target compound's class) is expected to have different ground state stability compared to its S-alkyl analog [1]. This class-level inference, based on resonance stabilization arguments, is important for applications where controlled hydrolysis or enzymatic cleavage is required. The S-alkyl isomer is more thermodynamically stable, which directly impacts its rate of activation in a biological context.

Medicinal Chemistry Chemical Biology Isomer Stability

Validated Application Scenarios for O-Isopropyl Thiocarbamate (CAS 691-61-2) Based on Comparative Evidence


Selective Recovery of Elemental Sulfur from High-Sulfur Metallurgical Residues

Based on direct comparative flotation tests, O-isopropyl thiocarbamate derivatives are the preferred reagent for recovering elemental sulfur from complex residues. The evidence shows a 16.5% to 19.2% improvement in sulfur recovery over conventional collectors like sodium ethyl xanthate (SEX) and ammonium dibutyl dithiophosphate (ADDTP) [1]. This scenario is ideal for hydrometallurgical operations seeking to maximize sulfur recovery and purity from by-product streams, thereby improving overall process economics and reducing waste.

Copper and Molybdenum Sulfide Flotation for Enhanced Selectivity

O-isopropyl thionocarbamates are well-documented for their exceptional selectivity in separating copper and molybdenum sulfides from pyrite and other gangue minerals . This is a critical application in the mining industry where high-grade concentrates are essential. The compound's non-ionic polar nature allows for effective flotation at lower dosages, which reduces operational costs and environmental impact compared to less selective, high-dosage alternatives like certain xanthates .

Synthesis of Novel Thiocarbamate Collectors via Structure-Activity Relationship (SAR) Design

The O-isopropyl thiocarbamate core structure serves as a validated starting point for the rational design of next-generation flotation collectors. Studies have demonstrated the ability to computationally model and synthesize novel derivatives, such as O-isopropyl-N-benzyl thionocarbamate, by modifying the N-substituent to tune selectivity and collecting power [2]. This scenario is for research chemists and metallurgists aiming to develop bespoke collectors for challenging ore bodies.

Chemical Intermediate for Esterase-Activated Probes and H2S Donors

The O-alkyl thiocarbamate motif, to which CAS 691-61-2 belongs, is an essential building block for creating enzyme-activated molecules, such as hydrogen sulfide (H2S) donors [3]. The inherent difference in stability between the O-alkyl and S-alkyl isomers makes the O-isopropyl variant a specific choice for applications requiring a defined activation window or controlled release profile in biological or chemical systems [3].

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